molecular formula C11H12N2O5 B14153750 4-[(4-Nitrobenzoyl)amino]butanoic acid CAS No. 22433-20-1

4-[(4-Nitrobenzoyl)amino]butanoic acid

Cat. No.: B14153750
CAS No.: 22433-20-1
M. Wt: 252.22 g/mol
InChI Key: MTLNHDZIBNYGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Nitrobenzoyl)amino]butanoic acid is an organic compound with the molecular formula C11H12N2O5 and a molecular weight of 252.22338 g/mol . This compound is characterized by the presence of a nitrobenzoyl group attached to an amino butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[(4-Nitrobenzoyl)amino]butanoic acid typically involves the reaction of 4-nitrobenzoic acid with butanoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

4-[(4-Nitrobenzoyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

4-[(4-Nitrobenzoyl)amino]butanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Nitrobenzoyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-[(4-Nitrobenzoyl)amino]butanoic acid can be compared with other similar compounds, such as:

Properties

CAS No.

22433-20-1

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

4-[(4-nitrobenzoyl)amino]butanoic acid

InChI

InChI=1S/C11H12N2O5/c14-10(15)2-1-7-12-11(16)8-3-5-9(6-4-8)13(17)18/h3-6H,1-2,7H2,(H,12,16)(H,14,15)

InChI Key

MTLNHDZIBNYGRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.